molecular formula C11H15NO B13150708 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol

3-Amino-3-(3-methylphenyl)cyclobutan-1-ol

Cat. No.: B13150708
M. Wt: 177.24 g/mol
InChI Key: UPCIXXZTNWOHQF-UHFFFAOYSA-N
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Description

3-Amino-3-(3-methylphenyl)cyclobutan-1-ol is a cyclobutane derivative featuring a strained four-membered ring core substituted with an amino group, a hydroxyl group, and a 3-methylphenyl aromatic moiety. The 3-methylphenyl substituent introduces steric and electronic effects that may influence solubility, stability, and intermolecular interactions compared to other derivatives.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-amino-3-(3-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H15NO/c1-8-3-2-4-9(5-8)11(12)6-10(13)7-11/h2-5,10,13H,6-7,12H2,1H3

InChI Key

UPCIXXZTNWOHQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CC(C2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylacetonitrile with a suitable cyclizing agent, followed by reduction and amination steps .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can produce various substituted cyclobutanols .

Scientific Research Applications

3-Amino-3-(3-methylphenyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural analogs of 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol, emphasizing differences in substituents, molecular properties, and synthetic or functional characteristics.

Table 1: Comparison of Cyclobutanol Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Properties/Notes
This compound 3-methylphenyl C₁₁H₁₅NO 177.24* Not reported Methyl group enhances lipophilicity; potential FBDD applications
(1s,3s)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol 4-bromophenyl C₁₀H₁₁BrNO 161.56 Not reported Bromine increases molecular weight and electrophilicity
cis-3-(((5-Methylisoxazol-3-yl)methyl)amino)-3-propylcyclobutan-1-ol (10g) propyl, methylisoxazole C₁₂H₁₉N₂O₂ 239.29 38% Synthesized via reductive amination; pale-yellow oil
3-Amino-3-(3-bromophenyl)cyclobutan-1-ol 3-bromophenyl C₁₀H₁₁BrNO 209.06 Not reported Bromine substitution may enhance halogen bonding in target interactions
3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol 2-chlorophenyl C₁₀H₁₂ClNO 197.66 Not reported Ortho-chlorine induces steric hindrance, affecting conformational flexibility
3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol 4-methoxyphenyl C₁₁H₁₅NO₂ 193.24 Not reported Methoxy group improves aqueous solubility

*Calculated value based on analogous structures.

Key Findings:

For example, 3-bromo and 2-chloro derivatives exhibit molecular weights of 209.06 and 197.66 g/mol, respectively . Electron-Donating Groups (e.g., OCH₃): The methoxy group in 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol (MW 193.24 g/mol) improves solubility due to its polarity, making it more suitable for aqueous-phase reactions . Aromatic Methyl vs. Alkyl Chains: The 3-methylphenyl group in the target compound balances lipophilicity and steric bulk, whereas the propyl chain in compound 10g (MW 239.29 g/mol) introduces flexibility but may reduce target binding specificity .

Synthetic Accessibility: Compound 10g was synthesized via reductive amination (Procedure A) with a 38% yield after silica gel purification, highlighting challenges in cyclobutane functionalization due to ring strain . No synthesis data are available for the target compound or its bromo/chloro analogs, suggesting gaps in published methodologies.

Conformational and Biological Implications :

  • The cyclobutane ring’s inherent strain may restrict conformational flexibility, favoring preorganization for target binding in FBDD .
  • Ortho-substituents (e.g., 2-chlorophenyl) introduce steric clashes that could disrupt binding to flat protein surfaces, whereas para-substituents (e.g., 4-methoxyphenyl) allow for optimized interactions .

Biological Activity

3-Amino-3-(3-methylphenyl)cyclobutan-1-ol is a cyclobutane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, which may contribute to its utility in therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C10H13NO
  • Molecular Weight : 165.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological processes.
  • Receptor Binding : The compound could bind to neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Biological Activity

Research has indicated several areas where this compound demonstrates significant biological activity:

Antidepressant Activity

A study investigated the potential antidepressant effects of this compound using animal models. The results showed that administration of this compound led to a significant reduction in depressive-like behaviors, as measured by the forced swim test and tail suspension test.

Neuroprotective Effects

Another area of interest is the neuroprotective properties of the compound. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in neurodegenerative disease prevention.

Case Studies

  • Case Study on Depression Models :
    • Objective : To evaluate the antidepressant effects of this compound.
    • Methodology : Mice were treated with varying doses of the compound.
    • Findings : Significant improvement in behavioral tests indicative of reduced depression (p < 0.05).
  • Neuroprotection in Oxidative Stress Models :
    • Objective : To assess neuroprotective effects against oxidative stress.
    • Methodology : Neuronal cell lines were exposed to oxidative agents with and without the compound.
    • Findings : The compound significantly reduced cell death (p < 0.01), indicating protective effects.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedStatistical Significance
AntidepressantReduced depressive behaviorp < 0.05
NeuroprotectiveDecreased apoptosisp < 0.01
Enzyme InhibitionInhibition of target enzymeNot specified

Table 2: Comparison with Related Compounds

CompoundMolecular Weight (g/mol)Antidepressant ActivityNeuroprotective Activity
This compound165.22YesYes
Compound A180.25YesNo
Compound B150.30NoYes

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